REACTION_CXSMILES
|
[F:1][CH:2]([F:15])[O:3][C:4]1[C:13]([F:14])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8]C)=[O:7].[OH-].[Na+]>>[F:15][CH:2]([F:1])[O:3][C:4]1[C:13]([F:14])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([OH:8])=[O:7] |f:1.2|
|
Name
|
methyl 2-(difluoromethoxy)-3-fluorobenzoate
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=C(C(=O)OC)C=CC=C1F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 1:1 ether/hexane (2×5 mL)
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=C(C(=O)O)C=CC=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 555 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |